![molecular formula C27H34N2O2S B414570 3-(2,2-DIMETHYLOXAN-4-YL)-2-(PROP-2-EN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE CAS No. 312585-23-2](/img/structure/B414570.png)
3-(2,2-DIMETHYLOXAN-4-YL)-2-(PROP-2-EN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-DIMETHYLOXAN-4-YL)-2-(PROP-2-EN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-DIMETHYLOXAN-4-YL)-2-(PROP-2-EN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of a solvent, such as methanol or ethanol, and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3-(2,2-DIMETHYLOXAN-4-YL)-2-(PROP-2-EN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) or reagents like alkyl halides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
科学研究应用
3-(2,2-DIMETHYLOXAN-4-YL)-2-(PROP-2-EN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 3-(2,2-DIMETHYLOXAN-4-YL)-2-(PROP-2-EN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological or chemical effects.
相似化合物的比较
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, such as thiamine (vitamin B1), share structural similarities with 3-(2,2-DIMETHYLOXAN-4-YL)-2-(PROP-2-EN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE.
Isoxazoles: These compounds have a similar five-membered ring structure but with different heteroatoms.
Thiadiazoles: These compounds also contain sulfur and nitrogen atoms in their ring structure and exhibit similar chemical properties.
Uniqueness
This compound is unique due to its specific arrangement of functional groups and the presence of both sulfur and nitrogen atoms in the ring
属性
CAS 编号 |
312585-23-2 |
|---|---|
分子式 |
C27H34N2O2S |
分子量 |
450.6g/mol |
IUPAC 名称 |
3-(2,2-dimethyloxan-4-yl)-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C27H34N2O2S/c1-4-16-32-25-28-23-21-11-7-6-10-19(21)17-27(13-8-5-9-14-27)22(23)24(30)29(25)20-12-15-31-26(2,3)18-20/h4,6-7,10-11,20H,1,5,8-9,12-18H2,2-3H3 |
InChI 键 |
GVFGGIHFTWXLNC-UHFFFAOYSA-N |
SMILES |
CC1(CC(CCO1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SCC=C)C |
规范 SMILES |
CC1(CC(CCO1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SCC=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


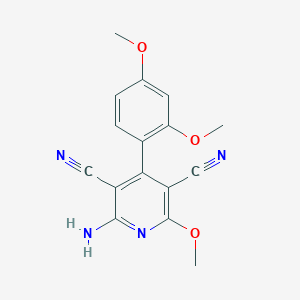
![2-{2,3,5,6-Tetrafluoro-4-[2-(methacryloyloxy)phenoxy]phenoxy}phenyl 2-methylacrylate](/img/structure/B414488.png)
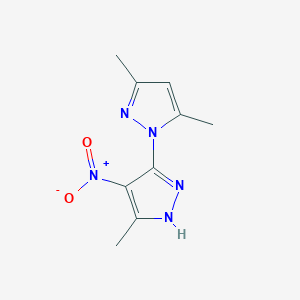
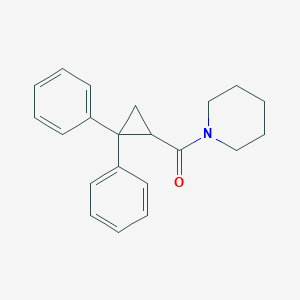
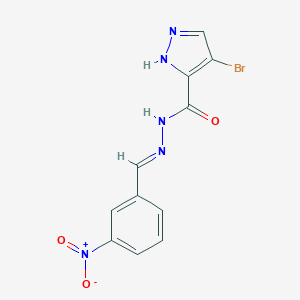
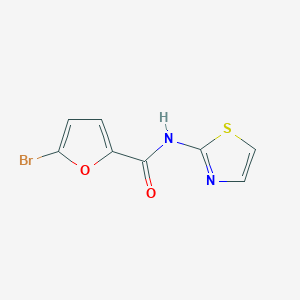
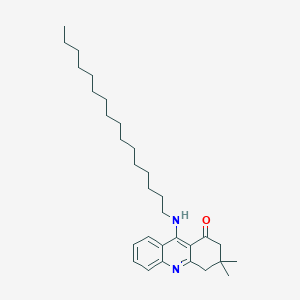
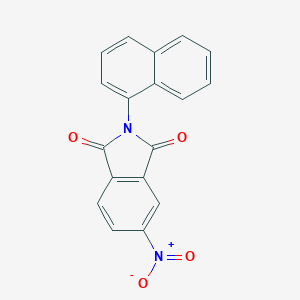
![N-[4-(acetylamino)phenyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B414505.png)
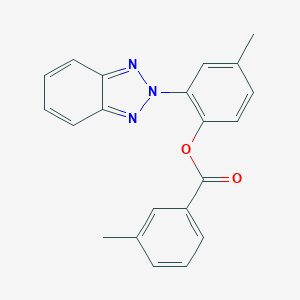
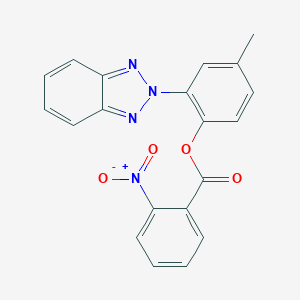
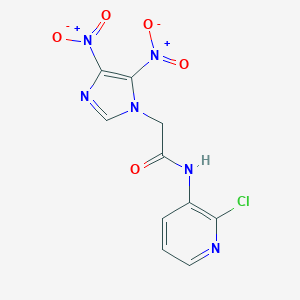
![2-{4-nitro-1H-imidazol-1-yl}-N-[3-nitro-5-(4-iodophenoxy)phenyl]acetamide](/img/structure/B414512.png)
![N-[3-(4-chlorophenyl)sulfanyl-5-pyridin-3-yloxyphenyl]-2-(4-nitroimidazol-1-yl)acetamide](/img/structure/B414513.png)
